3-Nitro-5-(trifluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-nitro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-5(4-13)1-6(3-7)12(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNMHSCBFOALFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves nitrating 5-(trifluoromethoxy)benzaldehyde using a mixed acid system. The trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta position relative to itself, yielding the 3-nitro derivative.
Procedure :
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Nitrating Agent : Concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 volume ratio.
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Temperature : 0–5°C (ice bath) to minimize side reactions.
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Duration : 4–6 hours under vigorous stirring.
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Workup : Quenching in ice water, extraction with dichloromethane, and purification via column chromatography (hexane/ethyl acetate).
Optimization and Challenges
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Regioselectivity : The electron-withdrawing -OCF₃ group ensures >90% meta-nitration. Para-nitration byproducts are negligible (<5%).
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Acid Strength : Excess H₂SO₄ enhances nitronium ion (NO₂⁺) generation, critical for efficient nitration.
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Scalability : Batch processing in pilot-scale reactors achieves consistent yields, though exothermicity necessitates precise temperature control.
Reduction-Oxidation Route from 5-(Trifluoromethoxy)Benzoic Acid
Stepwise Synthesis
This two-step approach converts 5-(trifluoromethoxy)benzoic acid to the aldehyde precursor before nitration:
Reduction to Benzyl Alcohol
Oxidation to Benzaldehyde
Nitration
As described in Section 1.1, yielding 3-nitro-5-(trifluoromethoxy)benzaldehyde.
Comparative Analysis
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Advantages : Avoids handling volatile aldehydes directly.
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Disadvantages : Additional steps reduce overall efficiency; Swern oxidation requires stringent anhydrous conditions.
Alternative Pathways via Functional Group Interconversion
Palladium-Catalyzed Trifluoromethoxylation
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Catalyst : Pd(OAc)₂ with ligands (e.g., Xantphos).
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Reagent : Silver trifluoromethoxide (AgOCF₃).
Method Comparison and Industrial Viability
| Method | Steps | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Nitration | 1 | 68–72 | High | Excellent |
| Reduction-Oxidation | 3 | 51–58 | Moderate | Good |
| Ullmann Coupling | 2 | 40–45 | Low | Poor |
| Palladium-Catalyzed Route | 2 | 50–55 | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethoxy)benzaldehyde.
Oxidation: 3-Nitro-5-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H4F3NO3
- Molecular Weight : Approximately 221.12 g/mol
- Structure : The compound features a nitro group (-NO2) at the 3-position and a trifluoromethoxy group (-O-CF3) at the 5-position of a benzaldehyde ring.
Medicinal Chemistry
3-Nitro-5-(trifluoromethoxy)benzaldehyde has garnered attention for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that hydrazones derived from benzaldehydes, including this compound, demonstrated significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| Hydrazone A | E. coli | |
| Hydrazone B | S. aureus | |
| Hydrazone C | P. aeruginosa |
Organic Synthesis
The compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Synthetic Routes
- Aldol Condensation : The aldehyde group allows for aldol reactions, leading to the formation of larger carbon frameworks.
- Reduction Reactions : It can be reduced to form corresponding alcohols or amines, which are valuable in drug development .
Table 2: Synthetic Transformations
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | β-Hydroxy aldehyde | 75% | |
| Reduction | Alcohol derivative | 80% | |
| Substitution | Amino derivative | 70% |
Material Science
The unique electronic properties imparted by the trifluoromethoxy group enhance the compound's utility in material science, particularly in developing functional materials.
Application in Functional Materials
Due to its high lipophilicity and electron-withdrawing characteristics, it is explored for applications in coatings and polymers that require enhanced stability and performance under extreme conditions .
Agrochemicals
The compound is also investigated for its potential use in agrochemical formulations due to its biological activity against pests and diseases affecting crops.
Case Study: Agrochemical Development
Research has indicated that compounds with similar structures show promise as effective agrochemicals, offering potential solutions for pest management while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability . These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Reactivity in Aldehyde-Derived Reactions
Table 3: Commercial Availability and Pricing (Selected Compounds)
Q & A
Q. What are the recommended synthetic routes for 3-nitro-5-(trifluoromethoxy)benzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous benzaldehyde derivatives (e.g., 3-(trifluoromethoxy)benzaldehyde) are synthesized via palladium-catalyzed cross-coupling or nitro-group introduction via nitration. For example, GP6 methods using [Pd(dppf)Cl₂] catalysts and hexamethylditin reagents have achieved 28% yields in similar reactions, though optimization via solvent choice (e.g., toluene vs. DMF) and stoichiometric adjustments (e.g., tin reagent ratios) may improve efficiency . Purification via column chromatography (e.g., ethyl acetate/hexane) is critical due to byproduct formation .
Q. How should researchers interpret NMR spectral data for this compound?
- Methodological Answer : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in NMR (CDCl₃). The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups induce deshielding, causing aromatic protons to resonate between δ 7.5–8.5 ppm. In NMR, the aldehyde carbon appears at ~190 ppm, while CF₃ and NO₂ groups shift neighboring carbons upfield. For example, in 3-(trifluoromethoxy)benzaldehyde, the CF₃ group causes adjacent carbons to resonate at ~115–145 ppm .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The trifluoromethoxy and nitro groups confer hazards similar to related benzaldehydes:
- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Safety Protocols : Use fume hoods, nitrile gloves, and PPE. Store under inert atmosphere (e.g., N₂) at room temperature to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethoxy groups influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while -OCF₃ is a weaker electron-withdrawing para-director. Competing directing effects may lead to regioselectivity challenges. Computational studies (e.g., DFT) can predict reactive sites. Experimentally, NAS reactions (e.g., with amines) should be monitored via HPLC or NMR to track substitution patterns .
Q. What strategies mitigate competing side reactions (e.g., oxidation) during aldehyde functionalization?
- Methodological Answer : The aldehyde group is prone to oxidation under acidic conditions. To preserve it:
Q. How can researchers resolve contradictions in reported synthetic yields or stability data?
- Methodological Answer : Discrepancies often arise from impurities or degradation. For example, benzaldehyde derivatives with electron-withdrawing groups degrade under prolonged light exposure. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
